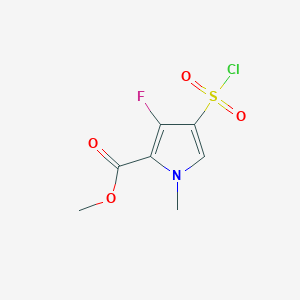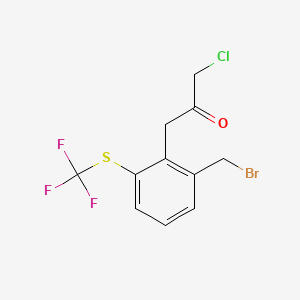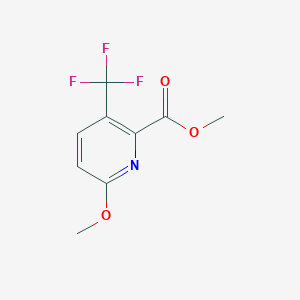
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3OS This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenyl and trifluoromethylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the starting materials and facilitate the nucleophilic substitution reaction.
Synthetic Routes: One common synthetic route involves the reaction of 4-ethylphenyl with trifluoromethylthiol in the presence of a base to form the intermediate compound.
Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group into an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.
Biology: In biological research, the compound may be used to study the effects of trifluoromethylthio groups on biological systems. It can serve as a model compound for investigating the interactions between organic molecules and biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its effects on specific molecular targets and pathways to identify potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to influence the compound’s reactivity and binding affinity to various biological molecules. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the propanone group.
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)butan-1-one: This compound has an additional carbon atom in the alkyl chain, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13F3OS |
|---|---|
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-8-5-6-9(10(16)4-2)7-11(8)17-12(13,14)15/h5-7H,3-4H2,1-2H3 |
Clé InChI |
DELABEGTDLTRGR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(=O)CC)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)










